molecular formula C13H13Cl2NO2S B13409824 (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride

(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride

Cat. No.: B13409824
M. Wt: 318.2 g/mol
InChI Key: AZOPKAYCBJKTRM-UHFFFAOYSA-N
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Description

(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is a chemical compound that features a chlorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride typically involves the reaction of 2-chlorophenyl isocyanate with 2-thiophen-2-ylethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group and thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate
  • (2-chlorophenyl) N-(2-thiophen-2-ylethyl)urea
  • (2-chlorophenyl) N-(2-thiophen-2-ylethyl)amide

Uniqueness

What sets (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride apart from similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. Additionally, the specific arrangement of the chlorophenyl and thiophene groups may confer unique binding properties and reactivity.

Properties

Molecular Formula

C13H13Cl2NO2S

Molecular Weight

318.2 g/mol

IUPAC Name

(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride

InChI

InChI=1S/C13H12ClNO2S.ClH/c14-11-5-1-2-6-12(11)17-13(16)15-8-7-10-4-3-9-18-10;/h1-6,9H,7-8H2,(H,15,16);1H

InChI Key

AZOPKAYCBJKTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)NCCC2=CC=CS2)Cl.Cl

Origin of Product

United States

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